Borocaptate sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

B12H2O36S-36 |

|---|---|

Molecular Weight |

739.8 g/mol |

IUPAC Name |

sulfane;dodecaborate |

InChI |

InChI=1S/12BO3.H2S/c12*2-1(3)4;/h;;;;;;;;;;;;1H2/q12*-3; |

InChI Key |

LPVHMSAIFIVVKF-UHFFFAOYSA-N |

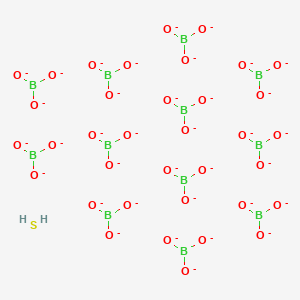

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].S |

Origin of Product |

United States |

Foundational & Exploratory

The Historical Development of Borocaptate Sodium (BSH) for Cancer Therapy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boron Neutron Capture Therapy (BNCT) is a targeted radiotherapy modality that utilizes the selective accumulation of a boron-10 (B1234237) (¹⁰B) containing agent in tumor cells, followed by irradiation with a neutron beam. The capture of a neutron by a ¹⁰B atom results in a nuclear fission reaction, releasing high-energy alpha particles and lithium-7 (B1249544) nuclei that cause localized, lethal damage to the cancer cell. This whitepaper provides a comprehensive technical overview of the historical development of one of the pioneering boron delivery agents, Borocaptate Sodium (Na₂B₁₂H₁₁SH), commonly known as BSH. We will delve into its early synthesis, preclinical and clinical evolution, mechanism of action, and the experimental protocols that have defined its use in the treatment of cancers, primarily malignant brain tumors.

Introduction: The Genesis of Boron Neutron Capture Therapy and the Quest for a Boron Agent

The concept of Neutron Capture Therapy was first proposed by Gordon L. Locher in 1936, shortly after the discovery of the neutron. The principle was simple yet elegant: introduce a non-radioactive isotope with a high neutron capture cross-section into a tumor, and then irradiate the tumor with neutrons to induce a localized nuclear reaction. The stable isotope ¹⁰B, with its large thermal neutron capture cross-section, quickly emerged as the prime candidate.

The initial clinical trials of BNCT in the 1950s and 1960s in the United States were fraught with challenges, primarily due to the use of first-generation boron compounds that exhibited poor tumor selectivity and rapid clearance from the body. This led to a search for more effective boron delivery agents, culminating in the development of second-generation compounds, of which this compound (BSH) was a prominent member.

The Advent of this compound (BSH): A Second-Generation Boron Carrier

BSH emerged from the pioneering work on polyhedral borane (B79455) anions. A significant breakthrough came in the 1960s with the synthesis of the mercapto-derivative of the dodecaborate (B577226) anion, leading to the creation of disodium (B8443419) undecahydro-mercapto-closo-dodecaborate (Na₂B₁₂H₁₁SH), or BSH.

The true clinical impetus for BSH came from the work of Dr. Hiroshi Hatanaka, a Japanese neurosurgeon who began clinical trials in 1968.[1] Hatanaka's approach involved the direct intra-arterial or intravenous infusion of BSH, followed by surgical exposure of the brain tumor and irradiation with thermal neutrons from a nuclear reactor.[1] His work over several decades demonstrated the potential of BSH-mediated BNCT, particularly for high-grade gliomas, and laid the groundwork for future research in the field.

Mechanism of Action and Cellular Uptake of BSH

The therapeutic effect of BSH is contingent on the nuclear reaction:

¹⁰B + n → [¹¹B]* → ⁴He (α particle) + ⁷Li + γ (in some reactions)

The resulting alpha particles and lithium-7 nuclei have a short range in tissue (approximately 5-9 µm), confining the cytotoxic effects to the cells containing the ¹⁰B atoms.

The selective accumulation of BSH in brain tumors is primarily a result of the compromised blood-brain barrier (BBB) characteristic of high-grade gliomas. The intact BBB effectively prevents the passage of the hydrophilic BSH into normal brain tissue. However, in the tumor microenvironment, the BBB is often disrupted, allowing BSH to passively diffuse into the tumor interstitium. This creates a favorable tumor-to-normal brain boron concentration ratio, a critical factor for the success of BNCT. It is important to note that the cellular uptake of BSH is generally considered to be poor, with the compound primarily residing in the extracellular space of the tumor.

Synthesis and Formulation of this compound for Clinical Use

The synthesis of clinical-grade BSH must adhere to Good Manufacturing Practice (GMP) to ensure its purity, sterility, and safety for human use. While specific proprietary protocols are not publicly available, the general synthesis involves the reaction of decaborane (B607025) with sodium sulfide (B99878) followed by purification.

General Synthesis Outline:

-

Reaction: Decaborane(14) (B₁₀H₁₄) is reacted with a sulfide source, such as sodium sulfide (Na₂S), in an appropriate solvent.

-

Formation of the B₁₂H₁₁SH²⁻ anion: This reaction leads to the formation of the mercaptododecaborate anion.

-

Purification: The crude product is purified through techniques such as recrystallization and ion-exchange chromatography to remove impurities and reaction by-products.

-

Enrichment with ¹⁰B: For clinical efficacy, BSH is synthesized using decaborane enriched with the ¹⁰B isotope.

Formulation of Sterile Injectable Solution:

The purified, ¹⁰B-enriched BSH is formulated as a sterile, pyrogen-free solution for intravenous administration.

-

Solvent: The most common solvent is sterile Water for Injection, USP.

-

Tonicity: The solution is made isotonic with blood, typically by the addition of sodium chloride.

-

pH Adjustment: The pH of the solution is adjusted to be compatible with physiological pH using pharmaceutically acceptable buffers.

-

Sterilization: The final solution is sterilized, often by filtration through a 0.22 µm filter, and filled into sterile vials under aseptic conditions.

Experimental Protocols

Preclinical Evaluation in Animal Models

Preclinical studies are essential to evaluate the biodistribution, pharmacokinetics, and therapeutic efficacy of BSH before human trials.

Typical Workflow for a Preclinical BNCT Experiment:

Methodology for Boron Concentration Measurement (Inductively Coupled Plasma - Atomic Emission Spectrometry - ICP-AES):

-

Sample Collection: Blood and tissue samples (tumor, normal brain, and other organs) are collected from the experimental animals at predetermined time points after BSH administration.

-

Sample Preparation (Digestion):

-

Accurately weigh the tissue samples.

-

Place the samples in digestion vessels.

-

Add a mixture of strong acids (e.g., nitric acid and perchloric acid).

-

Digest the samples at an elevated temperature until a clear solution is obtained.

-

-

Analysis:

-

Dilute the digested samples to a known volume with deionized water.

-

Analyze the samples using an ICP-AES instrument calibrated with boron standards.

-

Measure the emission intensity at the characteristic wavelength for boron.

-

Calculate the boron concentration in the original tissue samples (typically in µg of ¹⁰B per gram of tissue).

-

Clinical Trial Protocols

Clinical trials with BSH have followed a general protocol, with variations in dosing, timing, and neutron source.

General Clinical Protocol Outline:

-

Patient Selection: Patients with histologically confirmed malignant brain tumors, often recurrent glioblastoma, are enrolled.

-

BSH Administration: A sterile solution of ¹⁰B-enriched BSH is administered via a slow intravenous infusion. Dosing has varied across trials, but a common dose is 100 mg/kg body weight.[1]

-

Blood Boron Monitoring: Blood samples are taken at regular intervals to monitor the boron concentration.

-

Neutron Irradiation: At a predetermined time after BSH infusion (often several hours to allow for clearance from the blood and accumulation in the tumor), the patient is positioned for neutron irradiation. The neutron beam from a nuclear reactor or an accelerator is directed at the tumor site.

-

Dosimetry: The radiation dose delivered to the tumor and normal tissues is calculated based on the neutron flux and the measured boron concentrations.

-

Post-treatment Follow-up: Patients are monitored for treatment response through clinical evaluation and imaging (MRI), as well as for any adverse effects.

Quantitative Data from Key Clinical Studies

The following tables summarize key quantitative data from various clinical trials involving BSH-mediated BNCT.

Table 1: Boron Concentration in Tumor and Normal Tissues

| Study/Trial | Tumor Type | BSH Dose (mg/kg) | Time Post-Infusion (hours) | Mean Tumor ¹⁰B Concentration (µg/g) | Tumor-to-Blood Ratio | Tumor-to-Normal Brain Ratio |

| Hatanaka et al. | Glioblastoma | 20 | 2.5 - 16 | 4.7 - 16.6 | 0.3 - 3.4 | - |

| EORTC 11961 | Glioblastoma | 100 | 12 | 19.9 ± 9.1 | 0.6 ± 0.2 | >5 |

| EORTC 11961 | Glioblastoma | 22.9 | 12 | 9.8 ± 3.3 | 0.9 ± 0.2 | >5 |

| Kraft et al. (Canine) | Intracranial Tumors | 55 | 2 | 35.9 | - | >5 |

| Kraft et al. (Canine) | Intracranial Tumors | 55 | 6 | 22.5 | - | >5 |

Table 2: Patient Outcomes in BSH-BNCT Clinical Trials

| Study/Investigator | Tumor Type | Number of Patients | BSH Dose (mg/kg) | Neutron Source | Median Survival Time (months) |

| Hatanaka (1968-1997) | Gliomas | 149 | Varied | Nuclear Reactor | - |

| Nakagawa et al. (update on Hatanaka's work) | Glioblastoma | 64 | Varied | Nuclear Reactor | - |

| EORTC 11961 (Phase I) | Glioblastoma | 10 | 100 or 22.9 | Nuclear Reactor | - |

| Kawabata et al. (BSH + BPA) | Malignant Glioma | 21 | 100 (BSH) | Nuclear Reactor | 15.6 |

Challenges and Future Directions

Despite its pioneering role, BSH has several limitations that have driven the development of third-generation boron delivery agents:

-

Low Tumor Cell Uptake: As BSH is largely confined to the extracellular space, a lower proportion of the delivered boron is available for the intracellular nuclear reaction.

-

Passive Accumulation: The reliance on a disrupted BBB makes BSH less effective for tumors with a more intact barrier or for micrometastases.

-

Heterogeneous Distribution: The distribution of BSH within the tumor can be uneven, leading to areas of suboptimal boron concentration.

Future research directions include the development of strategies to enhance the delivery and cellular uptake of BSH, such as its conjugation to tumor-targeting molecules or encapsulation in nanoparticles.

Conclusion

This compound has played a pivotal role in the historical development of Boron Neutron Capture Therapy. The early clinical work of Hatanaka and subsequent studies have demonstrated the proof-of-principle for BNCT in treating malignant brain tumors. While newer boron delivery agents with improved tumor targeting and cellular uptake are now at the forefront of research, the lessons learned from the development and clinical application of BSH continue to inform and guide the evolution of this promising cancer therapy. This technical guide provides a foundational understanding of the historical and scientific journey of BSH, offering valuable insights for researchers and drug development professionals in the field of targeted radiotherapy.

References

In-Depth Technical Guide: Synthesis and Purification of ¹⁰B-Enriched Borocaptate Sodium (BSH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of ¹⁰B-enriched Borocaptate Sodium (Na₂¹⁰B₁₂H₁₁SH), a critical component in Boron Neutron Capture Therapy (BNCT). This document outlines the synthetic pathways, detailed purification protocols, and analytical methods for characterization, presenting quantitative data in a clear, tabular format. The guide also includes visualizations of the experimental workflows to facilitate understanding and replication.

Introduction

This compound (BSH) is a boron-containing compound that has been a cornerstone of clinical and preclinical research in Boron Neutron Capture Therapy (BNCT) for several decades.[1] BNCT is a binary cancer therapy that utilizes the nuclear capture reaction of non-radioactive boron-10 (B1234237) (¹⁰B) with thermal neutrons to produce high linear energy transfer (LET) alpha particles (⁴He) and recoiling lithium-7 (B1249544) (⁷Li) nuclei. These particles have a short range in tissue, approximately the diameter of a single cell, allowing for targeted destruction of tumor cells that have selectively accumulated ¹⁰B, while sparing adjacent healthy tissue.

The efficacy of BNCT is critically dependent on the selective delivery of a sufficient concentration of ¹⁰B to tumor cells. BSH, with its icosahedral cage of twelve boron atoms, offers a high boron content per molecule. This guide focuses on the synthesis and purification of BSH enriched with the ¹⁰B isotope, which is essential for its therapeutic effect in BNCT.

Synthesis of ¹⁰B-Enriched this compound

The synthesis of ¹⁰B-enriched BSH is a multi-step process that begins with a ¹⁰B-enriched precursor. While various synthetic routes have been explored, a common pathway involves the formation of the closo-dodecaborate anion ([¹⁰B₁₂H₁₂]²⁻) followed by functionalization to introduce the thiol group.

Synthesis of the closo-Dodecaborate Anion ([¹⁰B₁₂H₁₂]²⁻)

The synthesis of the ¹⁰B-enriched closo-dodecaborate anion is a critical initial step. While detailed industrial synthesis methods are often proprietary, a general approach starts from ¹⁰B-enriched boric acid.

Experimental Protocol:

-

Preparation of ¹⁰B-enriched Diborane (B8814927) (¹⁰B₂H₆): ¹⁰B-enriched boric acid (H₃¹⁰BO₃) is first converted to a boron halide, such as ¹⁰BF₃ or ¹⁰BCl₃. This is then reduced to diborane (¹⁰B₂H₆) using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). This reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere.

-

Formation of Decaborane(14) (¹⁰B₁₀H₁₄): The produced ¹⁰B-enriched diborane is then pyrolyzed to form decaborane(14). This is a high-temperature reaction that requires careful control of conditions to maximize the yield of decaborane.

-

Synthesis of the closo-Dodecaborate Anion: ¹⁰B-enriched decaborane(14) is reacted with a borohydride source, such as sodium borohydride (Na¹⁰BH₄), in a high-boiling point ether solvent like diglyme. The reaction mixture is heated to promote the cage expansion reaction, resulting in the formation of the disodium (B8443419) salt of the closo-dodecaborate anion (Na₂[¹⁰B₁₂H₁₂]).

Functionalization to form this compound (BSH)

Once the ¹⁰B-enriched closo-dodecaborate anion is synthesized, the next step is the introduction of the thiol (-SH) group. An electrochemical approach offers a scalable and controlled method for this transformation.

Experimental Protocol:

-

Electrochemical Chalcogenation: The disodium closo-dodecaborate (Na₂[¹⁰B₁₂H₁₂]) is dissolved in an appropriate electrolyte solution. An electrochemical cell is set up with suitable electrodes. A source of sulfur, such as thiocyanate (B1210189) ([SCN]⁻), is introduced into the cell.

-

Oxidation and Substitution: Anodic oxidation of the thiocyanate generates a reactive sulfur species that undergoes electrophilic substitution on the [¹⁰B₁₂H₁₂]²⁻ cage, leading to the formation of a thiocyanated intermediate, [¹⁰B₁₂H₁₁SCN]²⁻.

-

Reduction to Thiol: The thiocyanated intermediate is then reduced to the corresponding thiol, disodium mercaptoundecahydro-closo-dodecaborate (Na₂¹⁰B₁₂H₁₁SH), or BSH. This reduction can be achieved chemically using a reducing agent like sodium in liquid ammonia (B1221849) or electrochemically.

Synthesis Workflow Diagram

Caption: A simplified workflow for the synthesis of ¹⁰B-enriched this compound.

Purification of ¹⁰B-Enriched this compound

Purification of the crude BSH product is crucial to remove unreacted starting materials, byproducts, and other impurities to ensure its suitability for pharmaceutical applications. A multi-step purification process involving ion-exchange chromatography and crystallization is typically employed.

Ion-Exchange Chromatography

Ion-exchange chromatography is a powerful technique for separating molecules based on their net charge. BSH, being a dianion, can be effectively purified using anion-exchange chromatography.

Experimental Protocol:

-

Column Preparation: A strong anion-exchange column (e.g., quaternary ammonium-based resin) is packed and equilibrated with a low ionic strength buffer at a suitable pH to ensure the BSH is negatively charged.

-

Sample Loading: The crude BSH solution is dissolved in the equilibration buffer and loaded onto the column.

-

Washing: The column is washed with the equilibration buffer to remove any unbound or weakly bound impurities.

-

Elution: The bound BSH is eluted from the column using a salt gradient (e.g., a linear gradient of NaCl). The doubly charged BSH will elute at a specific salt concentration, allowing for its separation from other charged species.

-

Fraction Collection and Analysis: Fractions are collected throughout the elution process and analyzed for the presence of BSH using a suitable analytical technique, such as UV-Vis spectroscopy or by measuring boron concentration via Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES).

Crystallization

Following ion-exchange chromatography, the fractions containing pure BSH are pooled, and the product is further purified and isolated by crystallization.

Experimental Protocol:

-

Solvent Selection: A suitable solvent system is chosen in which BSH has high solubility at an elevated temperature and low solubility at a lower temperature. A mixture of water and a water-miscible organic solvent like ethanol (B145695) or acetone (B3395972) is often effective.

-

Dissolution: The BSH-containing eluate from the chromatography step is concentrated, and the residue is dissolved in a minimal amount of the hot solvent.

-

Cooling and Precipitation: The solution is slowly cooled to induce crystallization of the pure BSH. The rate of cooling can influence the size and purity of the crystals.

-

Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold solvent to remove any remaining impurities, and then dried under vacuum to yield the final, purified ¹⁰B-enriched this compound.

Purification Workflow Diagram

Caption: The workflow for the purification of ¹⁰B-enriched this compound.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and ¹⁰B-enrichment of the final BSH product. A combination of spectroscopic and chromatographic techniques is employed.

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR and ¹H NMR spectroscopy are used to confirm the structure of the BSH molecule. The ¹¹B NMR spectrum will show characteristic signals for the boron atoms in the icosahedral cage, and the ¹H NMR will confirm the presence of the B-H and S-H protons.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in BSH, such as the B-H and S-H stretching vibrations.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable ion-pairing agent can be used to assess the purity of the BSH. The method should be validated for linearity, accuracy, and precision.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be coupled with HPLC to confirm the molecular weight of the BSH anion and to identify any impurities.

Boron-10 Enrichment and Concentration

-

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES): ICP-AES is a highly sensitive technique used to accurately determine the total boron concentration in the final product.

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): ICP-MS can be used to determine the isotopic ratio of ¹⁰B to ¹¹B, thus confirming the level of ¹⁰B enrichment.

Quantitative Data Summary

The following tables summarize typical quantitative data that should be obtained during the synthesis and purification of ¹⁰B-enriched BSH. These values are indicative and may vary depending on the specific experimental conditions.

Table 1: Synthesis and Purification Yields

| Step | Parameter | Typical Value |

| Synthesis | ||

| Crude BSH Yield | % (based on ¹⁰B precursor) | 60 - 80% |

| Purification | ||

| Ion-Exchange Chromatography Recovery | % | 85 - 95% |

| Crystallization Yield | % | 70 - 90% |

| Overall Yield | % | 35 - 65% |

Table 2: Purity and Characterization Data

| Analysis Method | Parameter | Specification |

| HPLC | Purity | ≥ 99.0% |

| ICP-MS | ¹⁰B Isotopic Enrichment | ≥ 95% |

| ICP-AES | Boron Content | Conforms to theoretical value ± 2% |

| ¹¹B NMR | Chemical Shifts | Consistent with BSH structure |

| ¹H NMR | Chemical Shifts & Integration | Consistent with BSH structure |

| Loss on Drying | Water Content | ≤ 5% |

Conclusion

The synthesis and purification of ¹⁰B-enriched this compound is a complex but well-defined process that is critical for the advancement of Boron Neutron Capture Therapy. This technical guide provides a framework for researchers and drug development professionals to understand and implement the necessary procedures to obtain high-purity, well-characterized BSH. Adherence to detailed experimental protocols and rigorous analytical testing is paramount to ensure the quality, safety, and efficacy of this important therapeutic agent. Further research and process optimization may lead to improved yields and more efficient purification strategies, ultimately benefiting the development of BNCT for a range of challenging cancers.

References

A Tale of Two Boron Carriers: An In-depth Technical Guide to Borocaptate Sodium (BSH) and Boronophenylalanine (BPA) for Boron Neutron Capture Therapy

For decades, the success of Boron Neutron Capture Therapy (BNCT), a targeted radiotherapy for cancer, has hinged on the efficacy of its boron delivery agents. Among the most extensively studied are Borocaptate Sodium (BSH) and Boronophenylalanine (BPA). This technical guide provides a comprehensive comparison of these two cornerstone compounds, offering researchers, scientists, and drug development professionals a detailed overview of their fundamental properties, mechanisms of action, and the experimental methodologies used in their evaluation.

Core Physicochemical and Pharmacokinetic Properties: A Comparative Analysis

BSH and BPA exhibit distinct physicochemical properties that dictate their biological behavior and clinical utility in BNCT. A summary of their key quantitative characteristics is presented below.

| Property | This compound (BSH) | Boronophenylalanine (BPA) |

| Molecular Formula | Na₂B₁₂H₁₁SH | C₉H₁₂BNO₄ |

| Molecular Weight | 220.3 g/mol | 209.01 g/mol [1] |

| Boron Atoms per Molecule | 12 | 1 |

| ¹⁰B Content (% by weight) | ~58% | ~5% |

| Water Solubility | High[2][3] | Low (0.6-0.7 g/L)[4] |

| Typical Human Dose | 100 mg/kg body weight[5] | 250-900 mg/kg body weight (as a fructose (B13574) or sorbitol complex)[5] |

| Tumor-to-Blood Ratio | 0.3 - 3.4[6] | 1.5 - 3.4[5] |

| Tumor-to-Normal Tissue Ratio | > 3-5 (ideal)[7][8] | > 3-5 (ideal)[7][8] |

Mechanisms of Cellular Uptake and Action

The differential uptake of BSH and BPA in tumor versus normal tissue is central to the selectivity of BNCT. While both deliver the crucial ¹⁰B isotope, their pathways into the cell are fundamentally different.

Boronophenylalanine (BPA): Active Transport through Amino Acid Transporters

BPA, an analog of the amino acid phenylalanine, is primarily taken up by cancer cells through the L-type Amino Acid Transporter 1 (LAT1).[6] Many cancer cells overexpress LAT1 to meet their increased metabolic demands for amino acids, leading to a preferential accumulation of BPA in malignant tissues.[9] Upon entering the cell, BPA is largely unincorporated into proteins and remains in the cytoplasm. The uptake of BPA via LAT1 is a critical determinant of its efficacy in BNCT.[6]

The following diagram illustrates the LAT1-mediated uptake of BPA and its subsequent involvement in the mTOR signaling pathway, which is crucial for cell growth and proliferation.

Caption: LAT1-mediated uptake of BPA and subsequent activation of the mTORC1 pathway.

This compound (BSH): Passive Diffusion and Potential Endocytosis

In contrast to BPA, BSH is a water-soluble, polyhedral borane (B79455) anion.[3] Its uptake is thought to be primarily passive, relying on a compromised or "leaky" blood-brain barrier (BBB) often found in high-grade brain tumors.[6] This allows BSH to extravasate from the bloodstream and accumulate in the tumor microenvironment. While its cellular uptake is generally considered less efficient than BPA's, some evidence suggests that BSH may bind to the cell membrane and be internalized through endocytic pathways.[10][11][12][13]

The proposed mechanism for BSH cellular entry is depicted in the following diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. Organosilica nanoparticles containing sodium borocaptate (BSH) provide new prospects for boron neutron capture therapy (BNCT): efficient cellular uptake and enhanced BNCT efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boron agents | Japanese Society of Neutron Capture Therapy [jsnct.jp]

- 4. Evaluation of 3-Borono-l-Phenylalanine as a Water-Soluble Boron Neutron Capture Therapy Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of sodium borocaptate (BSH) and boronophenylalanine (BPA) as boron delivery agents for neutron capture therapy (NCT) of cancer: an update and a guide for the future clinical evaluation of new boron delivery agents for NCT - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Anti-Tumor Effect of Boron Neutron Capture Therapy in Glioblastoma Subcutaneous Xenograft Model Using the Proton Linear Accelerator-Based BNCT System in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Basic Requirements of BNCT - BSH and BPA - DGBNCT [dgbnct.com]

- 9. scienceopen.com [scienceopen.com]

- 10. Structurally distinct endocytic pathways for B cell receptors in B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Cellular Uptake Pathways of Borocaptate Sodium (BSH)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Borocaptate Sodium (BSH), a boron-containing compound, is a key agent in Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer. The efficacy of BNCT is critically dependent on the selective accumulation of boron within tumor cells. However, a significant challenge with BSH has been its characteristically poor cellular uptake. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake pathways of BSH, including proposed mechanisms, factors influencing uptake, and strategies developed to enhance its intracellular delivery. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further research in this critical area.

Core Cellular Uptake Mechanisms of Unmodified this compound

The precise mechanisms by which unmodified BSH enters cells are not yet fully elucidated and are thought to be a combination of slow and relatively inefficient processes. Unlike its counterpart, 4-boronophenylalanine (BPA), which is actively transported by L-type amino acid transporters (LAT1), BSH does not appear to utilize a specific, high-affinity transporter.

Passive Diffusion

It is hypothesized that BSH can cross the cell membrane via passive diffusion. This movement is driven by the concentration gradient of the molecule across the membrane. However, the hydrophilic nature of the BSH molecule likely hinders its efficient passage through the lipid bilayer, contributing to its overall low uptake by tumor cells.

Endocytosis and Membrane Interaction

There is some evidence to suggest that BSH may be internalized through endocytic pathways. This process would involve the engulfment of the extracellular fluid containing BSH by the cell membrane to form a vesicle. It has been proposed that BSH might initially interact with choline (B1196258) residues on the plasma membrane, although direct and conclusive evidence for this interaction is still emerging. Studies have shown that while free BSH is taken up in limited quantities, it tends to accumulate on the cell membrane.[1][2]

The Role of the Sulfhydryl Moiety and Glutathione (B108866)

The sulfhydryl (-SH) group of the BSH molecule is believed to play a role in its cellular uptake. A key finding is that the depletion of intracellular glutathione (GSH), a major cellular antioxidant, leads to an increase in BSH uptake. This suggests a potential interaction or competition between BSH and GSH for certain cellular components or transport mechanisms. The precise molecular mechanism underlying this observation is still under investigation but may involve the formation of mixed disulfides with cell surface proteins.

Quantitative Analysis of this compound Cellular Uptake

Quantifying the intracellular concentration of BSH is crucial for evaluating its potential as a BNCT agent. The following tables summarize the available quantitative data on BSH uptake in various cancer cell lines and in vivo models. It is important to note that the uptake of unmodified BSH is often low, sometimes falling below the detection limit of the analytical method used.

Table 1: In Vitro Cellular Uptake of Unmodified this compound (BSH)

| Cell Line | BSH Concentration | Incubation Time | Boron Concentration (ng B / 10⁶ cells) | Reference |

| OVCAR8 (Ovarian Cancer) | 224 µg/mL | 2 and 24 hours | Below Detection Limit | [1] |

| A549 (Lung Cancer) | Not Specified | Not Specified | 33.88 | |

| F98 (Rat Glioma) | Not Specified | Not Specified | Lower than ACBC-BSH | [3] |

Table 2: In Vivo Boron Concentration of Unmodified this compound (BSH) in Tumors

| Tumor Model | BSH Dose | Time Post-Administration | Peak Tumor Boron Concentration (ppm) | Tumor-to-Blood Ratio | Reference |

| Hamster Cheek Pouch (Oral Cancer) | 50 mg ¹⁰B/kg | 7-11 hours | 24 - 35 | Not Specified | [4][5] |

| Human Glioblastoma | 100 mg/kg | Not Specified | 19.9 ± 9.1 | 0.6 ± 0.2 | [6] |

| Human Glioblastoma | 22.9 mg/kg | Not Specified | 9.8 ± 3.3 | 0.9 ± 0.2 | [6] |

Strategies to Enhance Cellular Uptake of this compound

Given the inherently poor cellular uptake of unmodified BSH, significant research efforts have focused on developing strategies to improve its delivery to tumor cells.

Nanoparticle-Based Delivery Systems

Encapsulating BSH within nanoparticles offers a promising approach to bypass the challenges of membrane transport.

-

Organosilica Nanoparticles: BSH can be covalently attached to mesoporous silica-based nanoparticles. These nanoparticles are then efficiently taken up by cancer cells, likely through endocytosis, and have been observed to accumulate in the perinuclear region.[1][2]

-

Liposomes: Liposomal formulations of BSH have been shown to increase the persistence of the compound within cells.

Conjugation to Targeting Moieties

Attaching BSH to molecules that can be actively transported into cells is another effective strategy.

-

Poly-arginine Peptides: Conjugating BSH to poly-arginine peptides has been shown to enhance its cellular uptake. This enhanced uptake is correlated with the expression of the cell surface protein CD44.

Electroporation

Electroporation involves the application of brief electrical pulses to the cell membrane, creating transient pores that allow for the entry of molecules like BSH. This technique has been demonstrated to significantly increase the intracellular concentration of BSH.

Experimental Protocols

In Vitro Boron Uptake Assay using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

This protocol is adapted from studies on BSH-nanoparticles and can be modified for unmodified BSH.

1. Cell Culture and Treatment:

- Seed cancer cells (e.g., OVCAR8, A549) in appropriate culture dishes and grow to near confluence.

- Prepare a stock solution of BSH in a suitable vehicle (e.g., sterile water or culture medium).

- Incubate the cells with the desired concentration of BSH for a specified period (e.g., 2, 6, 12, 24 hours) at 37°C in a humidified 5% CO₂ atmosphere.

2. Cell Harvesting and Lysis:

- After incubation, remove the BSH-containing medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unbound BSH.

- Harvest the cells using a cell scraper or trypsinization.

- Centrifuge the cell suspension to pellet the cells and discard the supernatant.

- Resuspend the cell pellet in a known volume of lysis buffer (e.g., radioimmunoprecipitation assay [RIPA] buffer).

3. Sample Preparation for ICP-MS:

- Determine the cell number or protein concentration of the cell lysate.

- Transfer a known volume of the cell lysate to a clean tube suitable for acid digestion.

- Add a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to the lysate.

- Digest the samples at room temperature or with gentle heating until the solution is clear.

4. ICP-MS Analysis:

- Dilute the digested samples to a suitable volume with deionized water.

- Analyze the boron concentration in the samples using an ICP-MS instrument calibrated with boron standards.

- Express the results as nanograms of boron per million cells or per milligram of protein.

Visualization of Intracellular BSH using Confocal Microscopy

This protocol requires a fluorescently labeled BSH analog.

1. Cell Culture and Treatment:

- Seed cells on glass-bottom dishes or coverslips suitable for microscopy.

- Incubate the cells with the fluorescently labeled BSH analog at the desired concentration and for the desired time.

2. Cell Staining and Fixation:

- Wash the cells with PBS to remove the unbound fluorescent BSH.

- (Optional) Stain cellular compartments of interest (e.g., nucleus with DAPI, cell membrane with a lipophilic dye).

- Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

3. Confocal Imaging:

- Mount the coverslips on microscope slides.

- Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the fluorescently labeled BSH and any other stains used.

- Analyze the images to determine the subcellular localization of the BSH analog.

Signaling Pathways and Experimental Workflows

Future Directions

Despite significant progress, several key questions regarding the cellular uptake of BSH remain. Future research should focus on:

-

Elucidating the precise molecular mechanisms: Identifying specific transporters or membrane components that interact with BSH is crucial.

-

Validating the role of endocytosis: More direct evidence is needed to confirm the involvement of endocytic pathways in BSH uptake.

-

Understanding the glutathione interaction: A deeper understanding of the molecular interplay between BSH and GSH could lead to novel strategies for enhancing uptake.

-

Standardizing quantitative assays: The development of standardized protocols for quantifying BSH uptake across different cell lines will be essential for comparing the efficacy of various delivery strategies.

By addressing these knowledge gaps, the scientific community can pave the way for the development of more effective boron delivery agents for BNCT, ultimately improving the therapeutic outcomes for cancer patients.

References

- 1. Organosilica nanoparticles containing sodium borocaptate (BSH) provide new prospects for boron neutron capture therapy (BNCT): efficient cellular uptake and enhanced BNCT efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of a novel sodium borocaptate-containing unnatural amino acid as a boron delivery agent for neutron capture therapy of the F98 rat glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. isnct.net [isnct.net]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of sodium borocaptate (BSH) and boronophenylalanine (BPA) as boron delivery agents for neutron capture therapy (NCT) of cancer: an update and a guide for the future clinical evaluation of new boron delivery agents for NCT - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Borocaptate Sodium (BSH) on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borocaptate Sodium (BSH), a boron-containing compound, has been a subject of significant interest in oncology research, primarily for its role as a boron delivery agent in Boron Neutron Capture Therapy (BNCT). BNCT is a binary radiotherapeutic modality where the selective accumulation of ¹⁰B in tumor cells is followed by irradiation with thermal neutrons. The capture of a neutron by a ¹⁰B atom results in a nuclear fission reaction, releasing high linear energy transfer (LET) alpha particles (⁴He) and recoiled lithium-7 (B1249544) nuclei (⁷Li), which cause localized and lethal damage to the cancer cells. This guide provides an in-depth overview of the in vitro cytotoxicity of this compound on various cancer cell lines, detailing its effects, the experimental methodologies used for its evaluation, and the known signaling pathways involved in its cytotoxic action.

Quantitative Cytotoxicity Data

The in vitro cytotoxic effect of this compound is cell-line dependent and is often evaluated in the context of its potential as a BNCT agent. The following tables summarize the available quantitative data on the cytotoxicity of BSH against various cancer cell lines. It is important to note that BSH's cytotoxic effects are significantly enhanced in the presence of neutron irradiation.

| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 or Cytotoxic Concentration | Citation |

| A172 | Glioma | AlamarBlue | 7 and 18 | Cytostatic effect observed at concentrations from 500 ppm of ¹¹B and higher | [1] |

| Gl-Tr | Glioma | AlamarBlue | 7 and 18 | Cytostatic effect observed at concentrations from 500 ppm of ¹¹B and higher | [1] |

| Du145 | Prostate Cancer | AlamarBlue | 7 and 18 | Cytostatic effect observed at concentrations from 500 ppm of ¹¹B and higher | [1] |

| SCCVII | Squamous Cell Carcinoma | Colony Formation | Not Specified | Enhanced cell killing with neutron irradiation | [2] |

| OVCAR8 | Ovarian Cancer | LDH | 24 | Negligible toxicity below 100 µg/mL (as BSH-BPMO nanoparticles) | [3] |

| Mouse Squamous Cell Carcinoma SCCVII | Squamous Cell Carcinoma | Not Specified | 24 | Enhanced inhibitory effect on cell viability when combined with BSO | [4] |

| Rat Glioma C6 | Glioma | Not Specified | 24 | Enhanced inhibitory effect on cell viability when combined with BSO | [4] |

| Chinese Hamster V79 | Lung Fibroblast | Not Specified | 24 | Enhanced inhibitory effect on cell viability when combined with BSO | [4] |

| Human and Mouse Skin Melanoma Cells | Melanoma | MTT | Not Specified | Cell viability significantly reduced at concentrations >160 µg/ml | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of cytotoxicity data. The following are protocols for key experiments cited in the evaluation of this compound's effects on cancer cell lines.

Cell Viability Assessment using AlamarBlue Assay

The AlamarBlue assay is a colorimetric/fluorometric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (BSH) solution of desired concentrations

-

AlamarBlue reagent

-

96-well microplates

-

Spectrophotometer or fluorometer

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells and seed them in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well). Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

BSH Treatment: Prepare serial dilutions of BSH in a complete culture medium. Remove the existing medium from the wells and replace it with the medium containing different concentrations of BSH. Include wells with untreated cells as a negative control and wells with medium only as a blank.

-

Incubation: Incubate the plate for the desired period (e.g., 7 or 18 hours) at 37°C and 5% CO₂.

-

AlamarBlue Addition: Following incubation, add AlamarBlue reagent to each well, typically at 10% of the total volume.

-

Incubation with Reagent: Incubate the plate for an additional 4-8 hours, protected from light. The incubation time may need to be optimized for different cell lines.

-

Measurement: Measure the absorbance at 570 nm and 600 nm or the fluorescence at an excitation of 560 nm and an emission of 590 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control after subtracting the blank values.

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: After treatment with BSH for the desired time, harvest the cells (including floating cells in the supernatant) by trypsinization.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Signaling Pathways and Molecular Mechanisms

The primary mechanism of this compound's cytotoxicity, particularly in the context of BNCT, is the induction of apoptosis.

BSH-Mediated Apoptosis Pathway

Upon neutron irradiation, the intracellular ¹⁰B from BSH undergoes a nuclear capture reaction, releasing high-energy particles that induce DNA double-strand breaks and generate reactive oxygen species (ROS). This cellular damage triggers the intrinsic pathway of apoptosis.

Caption: BSH-mediated intrinsic apoptosis pathway following neutron irradiation.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of this compound.

References

- 1. Redox Mechanisms Underlying the Cytostatic Effects of Boric Acid on Cancer Cells—An Issue Still Open - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Electroporation on Cell Killing by Boron Neutron Capture Therapy Using this compound (10B‐BSH) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organosilica nanoparticles containing sodium borocaptate (BSH) provide new prospects for boron neutron capture therapy (BNCT): efficient cellular uptake and enhanced BNCT efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Comparative Study of Cytotoxicity and Accumulation of Boron and Lithium-Containing Drugs in Skin Melanoma Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Decisive Role of the Sulfhydryl Group in Borocaptate Sodium (BSH) Biodistribution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borocaptate sodium (Na₂B₁₂H₁₁SH), commonly known as BSH, is a boron-containing compound that has been a cornerstone in the development of Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer. The selective accumulation of boron in tumor cells is paramount for the success of BNCT. A unique structural feature of BSH is its sulfhydryl (-SH) group, which has been identified as a critical determinant of its biodistribution and retention in tumor tissues. This technical guide provides an in-depth analysis of the role of the sulfhydryl group in the biodistribution of BSH, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.

The Sulfhydryl Group: A Key Player in Tumor Targeting

The presence of the exocyclic sulfhydryl group in the BSH molecule (B₁₂H₁₁SH²⁻) is not a mere structural curiosity; it is fundamental to its biological behavior. It is hypothesized that this thiol group enables BSH to form disulfide bonds with sulfhydryl groups present in proteins and other biomolecules within the tumor microenvironment. This interaction is believed to be a primary reason for the retention of BSH in cancerous tissues.

In contrast, the oxidized dimer of BSH, BSSB ([B₂₄H₂₂S₂]⁴⁻), which lacks a free sulfhydryl group, exhibits significantly different cellular retention characteristics. An in vitro study demonstrated that the retention of BSSB in mouse M2R melanoma and rat C6 glioma cells is considerably longer than that of the BSH monomer[1]. One hour after replacing the boron-containing medium with a boron-free one, the amount of BSSB retained in M2R cells was at least six times higher than that of BSH[1]. This suggests that while the sulfhydryl group may be involved in initial interactions, the disulfide bond of the dimer leads to more prolonged retention within the cells.

The prevailing hypothesis is that BSH can cross the compromised blood-brain barrier (BBB) in the vicinity of brain tumors and subsequently bind to proteins on the extracellular surface of tumor cells. One proposed mechanism involves the binding of BSH to choline (B1196258) residues on the plasma membrane, followed by internalization through endocytic pathways[2].

Furthermore, studies have shown that the modulation of intracellular glutathione (B108866) (GSH), a major cellular antioxidant with a sulfhydryl group, can impact BSH uptake. Depletion of GSH in cultured tumor cells led to a 7.9-36.5% increase in BSH uptake, suggesting a competitive or interactive relationship between BSH and the cellular thiol pool[3].

Quantitative Biodistribution Data

The selective accumulation of BSH in tumor tissue relative to surrounding normal tissue and blood is a critical factor for effective BNCT. The following tables summarize quantitative biodistribution data from various preclinical and clinical studies.

Table 1: Biodistribution of BSH in a Hamster Oral Cancer Model [4]

| Time post-administration (hours) | Tumor (ppm B) | Blood (ppm B) | Tumor/Blood Ratio | Tumor/Normal Pouch Tissue Ratio |

| 3 | 25.1 ± 3.5 | 18.2 ± 2.1 | 1.38 | 1.3 |

| 5 | 30.5 ± 4.2 | 15.5 ± 1.8 | 1.97 | 1.5 |

| 7 | 34.8 ± 5.1 | 12.1 ± 1.5 | 2.88 | 1.8 |

| 9 | 28.9 ± 3.9 | 9.8 ± 1.2 | 2.95 | 1.6 |

| 12 | 24.3 ± 3.1 | 7.5 ± 0.9 | 3.24 | 1.1 |

Data are presented as mean ± standard deviation.

Table 2: Biodistribution of BSH in Patients with Glioblastoma Multiforme (GBM) and Anaplastic Astrocytoma (AA)

| Boron Dose (mg/kg) | Time post-infusion (hours) | Solid Tumor (µg/g B) | Blood (µg/mL B) | Tumor/Blood Ratio |

| 15 | 3-7 | 9.5 ± 4.1 | 20.8 | 0.46 |

| 25 | 3-7 | 17.3 ± 10.1 | 29.1 | 0.59 |

| 50 | 3-7 | 17.1 ± 5.8 | 62.6 | 0.27 |

| 50 | 13-15 | 11.9 | 35.0 | 0.34 |

Data are presented as mean ± standard deviation where available.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate biodistribution studies. Below are outlines of typical methodologies employed in BSH biodistribution research.

Animal Models and Tumor Implantation

-

Hamster Oral Cancer Model: Chemical carcinogenesis is induced in the cheek pouch of Syrian golden hamsters using a 0.5% solution of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) in mineral oil, applied three times a week for several weeks to induce tumor formation[4].

-

Rat Glioma Model: Wistar rats are intracerebrally injected with C6 glioma cells (e.g., 5.0 x 10⁶ cells) into a cerebral hemisphere to establish an experimental brain tumor[2].

Administration of this compound (BSH)

-

Route of Administration: BSH is typically administered intravenously (i.v.) as a solution.

-

Dosage: Dosages vary depending on the study but are often in the range of 50 mg of ¹⁰B per kg of body weight[2][4].

-

Infusion: The BSH solution is infused over a specific period, for example, over one hour in clinical studies.

Sample Collection and Preparation

-

Time Points: Animals are euthanized at various time points post-BSH administration (e.g., 1, 4, 8, 16, 24, and 48 hours) to assess the pharmacokinetics of boron[2].

-

Tissue Collection: Samples of tumor, blood, and various normal tissues (e.g., brain, liver, kidney, skin, muscle) are collected.

-

Sample Processing: Tissues are weighed and then digested, typically using a mixture of strong acids such as nitric acid and perchloric acid, often with the aid of a microwave digestion system, to prepare the samples for boron analysis.

Boron Concentration Analysis

-

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Optical Emission Spectrometry (ICP-OES): This is a common and reliable method for quantifying boron concentrations in biological samples. The digested samples are introduced into an argon plasma, and the emitted light at a boron-specific wavelength is measured.

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): A more sensitive technique that can also be used for boron quantification, especially at lower concentrations.

Visualizing the Processes

The following diagrams, created using the DOT language, illustrate the experimental workflow of a typical BSH biodistribution study and the hypothesized mechanism of BSH uptake and retention in tumor cells.

Conclusion and Future Directions

The sulfhydryl group of this compound is a pivotal functional moiety that significantly influences its biodistribution, particularly its accumulation and retention in tumor tissues. The ability to form disulfide bonds with proteins in the tumor microenvironment appears to be a key mechanism driving its preferential localization. While current research provides strong evidence for this role, further investigations are warranted to fully elucidate the specific protein targets of BSH and the precise molecular pathways of its cellular uptake and intracellular trafficking. A direct in vivo comparison of the biodistribution of BSH and its oxidized dimer, BSSB, would provide more definitive evidence. A deeper understanding of these mechanisms will be instrumental in designing the next generation of boron delivery agents with enhanced tumor selectivity and efficacy for Boron Neutron Capture Therapy.

References

- 1. Significant differences in the retention of the borocaptate monomer (BSH) and dimer (BSSB) in malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Subcellular biodistribution of sodium borocaptate (BSH: Na2B12H11SH) in a rat glioma model in boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhancement of sodium borocaptate (BSH) uptake by tumor cells induced by glutathione depletion and its radiobiological effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biodistribution of sodium borocaptate (BSH) for boron neutron capture therapy (BNCT) in an oral cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Transport of Borocaptate Sodium: A Tale of Passive Diffusion and the Quest for Active Uptake

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Borocaptate sodium (Na₂B₁₂H₁₁SH), commonly known as BSH, is a boron-containing compound that has been a cornerstone in the development of Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer. The efficacy of BNCT is critically dependent on the selective accumulation of boron-10 (B1234237) (¹⁰B) atoms within tumor cells. Upon irradiation with thermal neutrons, the ¹⁰B atoms undergo a nuclear fission reaction, releasing high-energy alpha particles and lithium-7 (B1249544) nuclei that cause localized and lethal damage to the cancer cells.

Despite its high boron content, the clinical utility of BSH has been hampered by its notoriously poor cellular uptake. This technical guide provides a comprehensive overview of the current understanding of the transport mechanisms governing the cellular entry of BSH, with a focus on the dichotomy between passive diffusion and active transport. We will delve into the experimental methodologies used to elucidate these mechanisms, present available quantitative data, and visualize the key processes and workflows.

Passive Diffusion: The Predominant but Inefficient Route

The prevailing consensus in the scientific literature is that unmodified BSH primarily traverses the cell membrane via passive diffusion . This mode of transport does not require cellular energy and relies on the concentration gradient of the compound across the membrane. In the context of brain tumors, the blood-brain barrier (BBB) is often compromised, allowing BSH to extravasate from the bloodstream and come into contact with tumor cells. However, even with direct access to the tumor microenvironment, the inherent physicochemical properties of BSH, being a hydrophilic and charged molecule, limit its ability to efficiently cross the lipid bilayer of the cell membrane.

The Quest for Active Transport: Enhancing BSH Delivery

The limitations of passive diffusion have spurred extensive research into strategies to augment the cellular uptake of BSH, primarily by hijacking or engineering active transport mechanisms. Active transport processes move substances against their concentration gradient and require cellular energy, often involving specific membrane transporters or endocytic pathways.

Conjugation to Targeting Moieties

A promising strategy to overcome the poor uptake of BSH involves conjugating it to molecules that are actively transported into cancer cells.

-

Poly-arginine Peptides: Conjugation of BSH to cell-penetrating peptides, such as poly-arginine, has been shown to significantly enhance its cellular uptake. This modified BSH appears to utilize a CD44-dependent pathway, suggesting a form of receptor-mediated active transport. CD44 is a cell-surface glycoprotein (B1211001) that is often overexpressed in various cancer types, including glioma stem cells.

-

Fucose Conjugation: Another approach involves conjugating BSH to fucose. This strategy aims to exploit the increased glucose metabolism of cancer cells (the Warburg effect) by targeting glucose transporters, such as GLUT1, which can also transport fucose.

A Potential Role for Endocytosis: The Choline (B1196258) Connection

An intriguing hypothesis suggests that BSH may bind to choline residues on the outer leaflet of the plasma membrane. This interaction could potentially trigger internalization of the BSH-choline complex via endocytic pathways.[1] While this mechanism has been proposed based on subcellular distribution studies showing an accumulation of boron in cell nuclei over time, further direct experimental evidence is needed to validate this pathway for unmodified BSH.

Quantitative Data on this compound Uptake

Quantitative data on the cellular uptake of unmodified BSH is scarce, primarily due to its low permeability. The following tables summarize the available data, which primarily highlight the poor uptake of free BSH and the significant improvements achieved with modified BSH or delivery systems.

| Compound | Cell Line | Incubation Time (h) | Boron Uptake (% of administered dose) | Reference |

| Free BSH | OVCAR8 | 2 | Undetected | Laird et al., 2023 |

| Free BSH | OVCAR8 | 24 | Undetected | Laird et al., 2023 |

| BSH-BPMO (nanoparticles) | OVCAR8 | 2 | 3.62 ± 0.09 | Laird et al., 2023 |

| BSH-BPMO (nanoparticles) | OVCAR8 | 24 | 19.15 ± 0.39 | Laird et al., 2023 |

| BPA | OVCAR8 | 24 | 0.33 ± 0.02 | Laird et al., 2023 |

| Tissue | Compound | Compound Biological Effectiveness (CBE) | Reference |

| Skin | BSH | 0.56 - 0.86 | Hiratsuka et al., 2021 |

| Skin | BPA | 0.73 - 3.74 | Hiratsuka et al., 2021 |

| Normal Brain | BSH | 0.3 - 0.5 | Hiratsuka et al., 2021 |

| Tumor (SCC VII) | BSH | 2.29 | Hiratsuka et al., 2021 |

| Tumor (SCC VII) | BPA | 4.22 | Hiratsuka et al., 2021 |

Experimental Protocols for Studying this compound Transport

A variety of in vitro assays can be employed to investigate the cellular transport mechanisms of BSH.

Cellular Uptake Assay using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

This is the gold-standard method for quantifying the total intracellular boron concentration.

Protocol:

-

Cell Culture: Plate cells of interest (e.g., cancer cell lines) in multi-well plates and culture until they reach the desired confluency.

-

Compound Incubation: Treat the cells with a known concentration of BSH or modified BSH for various time points (e.g., 2, 6, 12, 24 hours) at 37°C.

-

Washing: After incubation, aspirate the medium and wash the cells thoroughly with ice-cold phosphate-buffered saline (PBS) to remove any unbound compound.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or by acid digestion.

-

Boron Quantification: Determine the boron concentration in the cell lysates using ICP-MS.

-

Protein Quantification: Measure the total protein concentration in the lysates using a standard method (e.g., BCA assay) to normalize the boron content to the amount of cellular protein.

Differentiating Passive vs. Active Transport

To distinguish between passive diffusion and active transport, the cellular uptake assay can be modified in the following ways:

-

Temperature Dependence: Perform the uptake assay at both 37°C and 4°C. Active transport processes are energy-dependent and will be significantly inhibited at lower temperatures, while passive diffusion will be less affected.

-

Metabolic Inhibitors: Pre-incubate the cells with metabolic inhibitors, such as sodium azide (B81097) and 2-deoxyglucose (which deplete intracellular ATP), before adding BSH. A significant reduction in BSH uptake in the presence of these inhibitors would indicate the involvement of an active transport mechanism.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a high-throughput, cell-free assay used to predict the passive permeability of compounds. While no specific studies on BSH using PAMPA have been reported, this method is highly suitable for quantifying its passive diffusion potential.

Protocol:

-

Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial lipid membrane.

-

Assay Setup: The filter plate (donor compartment) is placed in a receiver plate containing buffer. The test compound (BSH) is added to the donor wells.

-

Incubation: The plate is incubated for a defined period, allowing the compound to diffuse from the donor to the receiver compartment.

-

Quantification: The concentration of the compound in both the donor and receiver wells is measured using a suitable analytical method (e.g., ICP-MS for BSH).

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (V_A / (Area × time)) × ([drug]_acceptor / [drug]_donor)

where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.

Investigating Endocytosis

To explore the potential role of endocytosis in BSH uptake, fluorescence-based methods can be employed.

Protocol:

-

Fluorescent Labeling: BSH can be conjugated with a fluorescent dye (e.g., FITC).

-

Cellular Incubation: Cells are incubated with the fluorescently labeled BSH.

-

Inhibitor Treatment: To identify the specific endocytic pathway, cells can be pre-treated with known inhibitors of different endocytic routes (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, filipin (B1216100) for caveolae-mediated endocytosis).

-

Microscopy: The internalization of the fluorescently labeled BSH is visualized and quantified using fluorescence microscopy or confocal microscopy. A reduction in intracellular fluorescence in the presence of a specific inhibitor would suggest the involvement of that particular pathway.

Visualizing the Transport Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and experimental workflows discussed in this guide.

Figure 1: Conceptual diagram illustrating the contrast between passive diffusion and potential active transport mechanisms for this compound (BSH).

Figure 2: A streamlined workflow for a cellular uptake assay to quantify intracellular this compound (BSH) concentrations.

Figure 3: A simplified workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA) to determine the passive permeability of this compound (BSH).

Conclusion and Future Directions

The cellular transport of this compound is a critical determinant of its efficacy in BNCT. While passive diffusion is the established primary route of entry for the unmodified compound, its inefficiency has been a significant hurdle. The future of BSH in BNCT likely lies in the development of strategies that either enhance passive permeability or, more promisingly, exploit active transport mechanisms to achieve selective and high-level accumulation in tumor cells.

For researchers and drug development professionals, a thorough understanding of these transport mechanisms is paramount. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of novel BSH derivatives and delivery systems. Future research should focus on:

-

Quantitative Permeability Studies: Utilizing assays like PAMPA to obtain a definitive permeability coefficient for BSH and its analogues.

-

Elucidating Active Transport Pathways: Further investigating the role of transporters like CD44 and GLUT1 for modified BSH and exploring other potential targets.

-

Validating the Endocytosis Hypothesis: Conducting targeted experiments to confirm or refute the role of choline binding and subsequent endocytosis in the uptake of unmodified BSH.

By addressing these key areas, the scientific community can continue to innovate and optimize the delivery of this potent boron agent, ultimately enhancing the therapeutic potential of BNCT for a wider range of cancers.

References

Methodological & Application

Application Notes and Protocols for Borocaptate Sodium (BSH) Biodistribution Analysis in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting biodistribution studies of Borocaptate Sodium (BSH), a key boron delivery agent for Boron Neutron Capture Therapy (BNCT). The following sections detail the methodologies for animal preparation, BSH administration, tissue sample collection and processing, and boron concentration analysis.

Introduction

This compound (BSH), with the chemical formula Na₂B₁₂H₁₁SH, is a boron-containing compound that has been extensively investigated for its use in BNCT.[1][2] The efficacy of BNCT is critically dependent on the selective accumulation of ¹⁰B in tumor cells relative to surrounding healthy tissues.[3] Therefore, understanding the biodistribution and pharmacokinetics of BSH in vivo is paramount for optimizing treatment protocols, including determining the optimal time window for neutron irradiation after BSH administration.[3][4] This document outlines standardized procedures for conducting BSH biodistribution studies in various preclinical animal models.

Experimental Overview

A typical BSH biodistribution study involves the systemic administration of BSH to tumor-bearing animals, followed by the collection of blood and various tissues at different time points. The concentration of boron in these samples is then quantified to determine the uptake and clearance characteristics of BSH in tumors and normal organs.

Caption: General workflow for a BSH biodistribution study in animal models.

Quantitative Data Summary

The following tables summarize representative quantitative data from BSH biodistribution studies in different animal models. Boron concentrations are typically expressed as micrograms of boron per gram of tissue (µg/g).

Table 1: this compound (BSH) Biodistribution in Hamster Cheek Pouch Oral Cancer Model [3][4]

| Time Post-Administration (hours) | Tumor (µg/g) | Blood (µg/g) | Normal Pouch Tissue (µg/g) | Tumor/Blood Ratio | Tumor/Normal Tissue Ratio |

| 3 | 28.5 ± 5.0 | 20.1 ± 3.5 | 25.9 ± 4.1 | 1.42 | 1.10 |

| 5 | 34.8 ± 6.2 | 18.9 ± 2.8 | 22.4 ± 3.7 | 1.84 | 1.55 |

| 7 | 30.1 ± 4.5 | 15.2 ± 2.1 | 17.7 ± 2.9 | 1.98 | 1.70 |

| 9 | 24.3 ± 3.8 | 12.1 ± 1.9 | 14.3 ± 2.5 | 2.01 | 1.70 |

| 12 | 18.7 ± 3.1 | 9.8 ± 1.5 | 10.4 ± 1.8 | 1.91 | 1.80 |

Data are presented as mean ± standard deviation. BSH was administered at a dose of 50 mg ¹⁰B/kg.[3]

Table 2: this compound (BSH) Biodistribution in Mice with HuCCT-1 Xenografts [5]

| Time Post-Administration (hours) | Tumor (µg/g) | Blood (µg/g) | Skin (µg/g) | Pancreas (µg/g) | Tumor/Normal Tissue (Pancreas) Ratio |

| 0.5 | 25.1 | - | - | - | - |

| 1.0 | 36.2 | - | 34.6 | 18.7 | 2.1 |

| 2.0 | 28.9 | - | - | - | - |

| 4.0 | 19.5 | - | - | - | - |

BSH (as fucose-BSH) was administered intraperitoneally at 100 mg/kg.[5]

Table 3: this compound (BSH) Biodistribution in Melanoma-Bearing Hamsters [6]

| Time Post-Administration (hours) | Tumor (µg/g) | Blood (µg/g) | Muscle (µg/g) | Brain (µg/g) |

| 1 | ~15 | ~20 | ~8 | ~2 |

| 3 | ~10 | ~12 | ~5 | ~1 |

| 6 | ~5 | ~8 | ~3 | ~1 |

Data are approximated from graphical representations. BSH was administered intravenously at 100 mg/kg.[6]

Experimental Protocols

Animal Models and Tumor Implantation

The choice of animal model depends on the research question. Common models include:

-

Mice (e.g., BALB/c nude): For xenograft tumors of human origin.[5]

-

Rats: For syngeneic tumor models.

-

Hamsters: The cheek pouch model is well-established for oral cancer studies.[3][4]

Protocol for Subcutaneous Tumor Implantation (Mouse Model):

-

Culture the desired tumor cells (e.g., HuCCT-1) to 80-90% confluency.

-

Harvest the cells using trypsin and wash with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 2 x 10⁷ cells/mL.

-

Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).

-

Inject 100 µL of the cell suspension (2 x 10⁶ cells) subcutaneously into the flank of the mouse.

-

Monitor tumor growth regularly with calipers. Experiments can typically commence when tumors reach a volume of 100-200 mm³.

Preparation and Administration of BSH

BSH is typically dissolved in a sterile physiological saline solution for administration.

Protocol for BSH Administration:

-

Prepare a stock solution of BSH in sterile 0.9% saline. The concentration will depend on the desired dose and the injection volume. For a 50 mg/kg dose in a 20g mouse, a 5 mg/mL solution would require a 200 µL injection.

-

The route of administration can be intravenous (IV) via the tail vein or intraperitoneal (IP).[5][6] The choice of route can influence the pharmacokinetic profile.

-

For IV administration in mice, warm the tail to dilate the lateral tail veins. Restrain the mouse and inject the BSH solution slowly.[7]

-

For IP administration, restrain the mouse and inject into the lower right quadrant of the abdomen, taking care to avoid the bladder and internal organs.[8]

-

Record the exact time of administration for each animal.

Sample Collection and Processing

Protocol for Tissue Collection:

-

At the predetermined time points after BSH administration, euthanize the animals using a humane method (e.g., CO₂ asphyxiation followed by cervical dislocation).

-

Immediately collect a blood sample via cardiac puncture. Place the blood in a pre-weighed heparinized tube.

-

Dissect the tumor and a comprehensive set of normal tissues (e.g., brain, liver, kidneys, spleen, muscle, skin, pancreas).[5]

-

Rinse each tissue sample in saline to remove excess blood, gently blot dry, and place in a pre-weighed cryovial.

-

Record the wet weight of each tissue sample.

-

Store all samples at -80°C until analysis.

Boron Concentration Measurement

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for accurate boron quantification in biological samples due to its high sensitivity and specificity.[9][10]

Protocol for Boron Analysis by ICP-MS:

-

Thaw the tissue and blood samples.

-

Accurately weigh a portion of each sample (typically 50-100 mg) into a digestion vessel.

-

Add a known volume of concentrated nitric acid (or a mixture of nitric and other acids) to each sample.

-

Digest the samples using a microwave digestion system according to a validated temperature and pressure program.

-

After digestion, dilute the clear digestate to a final volume with deionized water.

-

Prepare a series of boron standard solutions of known concentrations to generate a calibration curve.

-

Analyze the samples and standards by ICP-MS, measuring the signal intensity for the ¹⁰B or ¹¹B isotope.

-

Calculate the boron concentration in the original tissue (in µg/g) based on the calibration curve, the weight of the sample, and the dilution factor.

Caption: Workflow for boron concentration measurement using ICP-MS.

Concluding Remarks

The protocols outlined in this document provide a framework for conducting robust and reproducible biodistribution studies of this compound. Adherence to these standardized methods will facilitate the comparison of data across different studies and contribute to a deeper understanding of BSH pharmacokinetics, ultimately aiding in the clinical translation and optimization of BNCT. Researchers should always ensure that all animal procedures are approved by their institution's Animal Care and Use Committee.

References

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of sodium borocaptate (BSH) and boronophenylalanine (BPA) as boron delivery agents for neutron capture therapy (NCT) of cancer: an update and a guide for the future clinical evaluation of new boron delivery agents for NCT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biodistribution of sodium borocaptate (BSH) for boron neutron capture therapy (BNCT) in an oral cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tumor marker–guided precision BNCT for CA19-9–positive cancers: a new paradigm in molecularly targeted chemoradiation therapy | springermedizin.de [springermedizin.de]

- 6. Biodistribution of BPA and BSH after single, repeated and simultaneous administrations for neutron-capture therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 8. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]

- 9. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arvumplantlabs.com [arvumplantlabs.com]

Application Notes & Protocols: Quantifying Borocaptate Sodium (BSH) in Tumor Tissue using ICP-AES

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron Neutron Capture Therapy (BNCT) is a targeted radiotherapy modality for treating cancer.[1][2] Its efficacy hinges on the selective accumulation of a boron-10 (B1234237) (¹⁰B) delivery agent within tumor cells.[2] Borocaptate sodium (BSH), with its 12 boron atoms per molecule, is a key ¹⁰B carrier used in clinical BNCT.[3] Accurate quantification of boron concentrations in tumor and normal tissues is crucial for treatment planning and efficacy assessment.[4][5] Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) is a robust and widely used analytical technique for the determination of boron in biological samples.[3][4][5][6]

These application notes provide a detailed protocol for the quantification of this compound (BSH) in tumor tissue samples using ICP-AES. The methodology covers sample preparation, acid digestion, and instrumental analysis.

Principle of ICP-AES for Boron Quantification

Inductively coupled plasma-atomic emission spectrometry (ICP-AES) is an analytical technique used for the detection of chemical elements. The core principle involves the introduction of the sample into a high-temperature argon plasma. The intense heat of the plasma causes the boron atoms to become excited and emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of boron in the sample, allowing for precise quantification.

Experimental Protocols

Reagents and Materials

-

Nitric acid (HNO₃), trace metal grade

-

Hydrogen peroxide (H₂O₂), 30%, trace metal grade

-

Boron standard solution (1000 µg/mL)

-

Deionized water (18.2 MΩ·cm)

-

Digestion vessels (PTFE or quartz)

-

Volumetric flasks

-

Pipettes

Sample Preparation and Digestion

Accurate quantification of boron in tumor tissue necessitates the complete digestion of the organic matrix to release the boron into a solution suitable for ICP-AES analysis. Microwave-assisted acid digestion is a common and effective method.[7]

Protocol:

-

Accurately weigh approximately 0.1 to 0.5 g of the tumor tissue sample into a clean, pre-weighed microwave digestion vessel.

-

Carefully add a mixture of concentrated nitric acid and hydrogen peroxide to the vessel. A common ratio is 5 mL of HNO₃ and 2 mL of H₂O₂.[7]

-

Seal the digestion vessels and place them in the microwave digestion system.

-

Program the microwave system to gradually heat the samples to a temperature of 180-200°C and hold for 20-30 minutes. The exact parameters may need to be optimized based on the specific microwave system and sample type.

-

After digestion and cooling, carefully open the vessels in a fume hood.

-

Quantitatively transfer the digested solution to a 25 mL or 50 mL volumetric flask.

-

Rinse the digestion vessel with small volumes of deionized water and add the rinsings to the volumetric flask.

-

Bring the solution to the final volume with deionized water and mix thoroughly.

-

A procedural blank (containing only the digestion acids) should be prepared and processed in the same manner as the samples to account for any background contamination.

ICP-AES Instrumentation and Analysis

Instrumental Parameters:

The optimal ICP-AES parameters for boron analysis should be determined for the specific instrument being used. However, typical parameters are provided in the table below.[3]

| Parameter | Value |

| RF Power | 1150 - 1300 W |

| Plasma Gas Flow | 15 L/min |